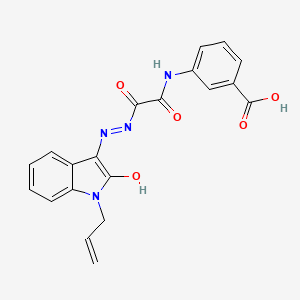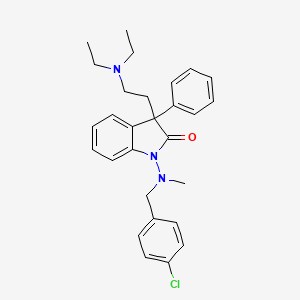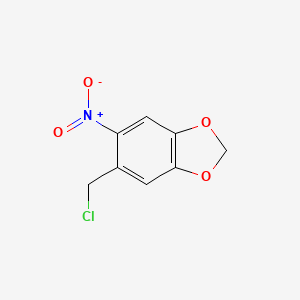
3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an indolinone core, a hydrazineyl group, and a benzoic acid moiety, making it a subject of interest in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid typically involves multiple steps:
Formation of the Indolinone Core: The initial step involves the synthesis of 1-allyl-2-oxoindoline through the reaction of allylamine with isatin under acidic conditions.
Hydrazineylation: The indolinone is then reacted with hydrazine hydrate to form the hydrazineyl derivative.
Acylation: The hydrazineyl derivative undergoes acylation with 2-oxoacetic acid to introduce the oxoacetamido group.
Benzoic Acid Coupling: Finally, the compound is coupled with benzoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the hydrazineyl or benzoic acid moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, 3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, dyes, and other materials. Its structural properties make it suitable for creating materials with specific mechanical or chemical characteristics.
作用机制
The mechanism by which 3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
1-Allyl-2-oxoindoline: Shares the indolinone core but lacks the hydrazineyl and benzoic acid groups.
N’-(1-Allyl-2-oxoindolin-3-ylidene)benzohydrazide: Similar structure but with different functional groups.
2-Oxoacetamido derivatives: Compounds with similar oxoacetamido groups but different core structures.
Uniqueness
3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid is unique due to its combination of the indolinone core, hydrazineyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.
属性
分子式 |
C20H16N4O5 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
3-[[2-[(2-hydroxy-1-prop-2-enylindol-3-yl)diazenyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H16N4O5/c1-2-10-24-15-9-4-3-8-14(15)16(19(24)27)22-23-18(26)17(25)21-13-7-5-6-12(11-13)20(28)29/h2-9,11,27H,1,10H2,(H,21,25)(H,28,29) |
InChI 键 |
HARXMVZWZSAPPL-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C(=O)NC3=CC=CC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12001906.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001909.png)
![2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)

![2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B12001922.png)




![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B12001955.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B12001961.png)

